molecular formula C8H17NO2S B2762718 1-cyclohexyl-N-methylmethanesulfonamide CAS No. 1249194-40-8

1-cyclohexyl-N-methylmethanesulfonamide

Cat. No.: B2762718
CAS No.: 1249194-40-8
M. Wt: 191.29
InChI Key: PFWYRMPHHJKJBB-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-methylmethanesulfonamide is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . Its structure features a cyclohexyl group linked to a N-methylmethanesulfonamide moiety, as defined by the SMILES string CNS(=O)(=O)CC1CCCCC1 . This places it in the family of sulfonamides, a group known for its significant role in medicinal chemistry and organic synthesis. Researchers value this compound for its potential as a building block or intermediate in the development of more complex molecular structures. Its specific structure suggests applicability in catalyst development, particularly in the realm of silicon(IV) complexes with catecholate ligands, which have demonstrated utility in catalysis and the formation of supramolecular associates via hydrogen bonding and other weak intermolecular interactions . These supramolecular systems are of high interest for the development of new sensor materials, as their absorption properties can be influenced by interactions with organic cations and solvents . The primary value of this compound to the scientific community lies in its use as a well-characterized reagent for probing these and other biochemical and material science pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-9-12(10,11)7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWYRMPHHJKJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249194-40-8
Record name 1-cyclohexyl-N-methylmethanesulfonamide
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Advanced Structural Elucidation and Spectroscopic Characterization of 1 Cyclohexyl N Methylmethanesulfonamide

X-ray Crystallography for Solid-State Structure Determination of 1-Cyclohexyl-N-methylmethanesulfonamide and its Complexes

Currently, there is a notable absence of publicly available X-ray crystallographic data for this compound or its coordination complexes in prominent structural databases. While the crystallographic analysis of analogous sulfonamide-containing compounds, such as N-cyclohexyl-N-methylbenzenesulfonamide, has been reported, direct extrapolation of these findings to this compound is not feasible due to the differing electronic and steric influences of the methanesulfonyl versus the benzenesulfonyl group.

The determination of the single-crystal X-ray structure of this compound would provide invaluable insights into its solid-state conformation. Key parameters that would be elucidated include:

Bond lengths and angles: Precise measurements of the S-N, S-C, S=O, and N-C bonds would offer a quantitative understanding of the bonding within the sulfonamide core and the influence of the cyclohexyl and methyl substituents.

Torsional angles: The dihedral angles involving the S-N bond would define the rotational conformation around this critical linkage, revealing the spatial arrangement of the cyclohexyl and methyl groups relative to the sulfonyl group.

Cyclohexyl ring conformation: The analysis would definitively establish the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) in the solid state.

Intermolecular interactions: The packing of molecules in the crystal lattice would highlight the nature and geometry of non-covalent interactions, such as hydrogen bonding (if present) and van der Waals forces, which govern the solid-state architecture.

Future crystallographic studies on this compound and its potential metal complexes are essential to fully map its structural landscape and interaction motifs.

Solution-State Conformation Analysis via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

In the absence of dedicated NMR conformational studies on this compound, we can infer the expected spectroscopic features and analytical approaches based on general principles and studies of similar structures. High-resolution NMR spectroscopy is a powerful tool for probing the dynamic conformational equilibria of molecules in solution.

A comprehensive NMR analysis of this compound would involve a suite of one- and two-dimensional experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, to achieve complete assignment of all proton and carbon signals. Of particular importance for conformational analysis would be:

Chemical Shift Analysis: The chemical shifts of the protons and carbons in the cyclohexyl ring are sensitive to their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

Coupling Constant (J-coupling) Analysis: The magnitude of the vicinal (³JHH) coupling constants between protons on adjacent carbons in the cyclohexyl ring is highly dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the ring's preferred conformation.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can detect through-space interactions between protons that are in close proximity, providing definitive evidence for specific conformational arrangements and the relative orientation of the substituents.

Dynamic NMR (DNMR) spectroscopy could be employed to study the kinetics of conformational processes, such as the chair-to-chair interconversion of the cyclohexyl ring, by monitoring changes in the NMR lineshapes as a function of temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃2.6 - 2.930 - 35
S-CH₂2.8 - 3.245 - 55
Cyclohexyl-CH3.5 - 4.0 (methine)55 - 65 (methine)
Cyclohexyl-CH₂1.0 - 2.025 - 35

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Advanced Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy provides a "fingerprint" of a molecule based on its characteristic bond vibrations. Both FT-IR and Raman spectroscopy offer complementary information for a complete vibrational analysis.

Surface-Enhanced Raman Scattering (SERS) Analysis of this compound Adsorption

SERS is a highly sensitive technique that enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. While no specific SERS studies on this compound have been reported, research on other sulfonamides demonstrates the utility of this technique. nih.govspiedigitallibrary.orgresearchgate.netglobethesis.comnih.gov

A SERS analysis of this compound would involve its adsorption onto a SERS-active substrate. The resulting spectrum would reveal which vibrational modes are enhanced, providing information about the molecule's orientation and interaction with the metal surface. Key vibrational modes that would be of interest include:

SO₂ stretching modes: The symmetric and asymmetric stretching vibrations of the sulfonyl group are typically strong in the Raman spectrum. Changes in their frequencies and intensities upon adsorption can indicate coordination of the oxygen atoms with the metal surface.

S-N stretching mode: This vibration can provide insight into the electronic environment of the sulfonamide linkage and its potential involvement in surface binding.

Cyclohexyl ring modes: Vibrations associated with the cyclohexyl ring can indicate its proximity and orientation relative to the surface.

The enhancement of specific bands would depend on the adsorption geometry, governed by the "surface selection rules" of SERS, which state that vibrational modes with a component of polarizability change perpendicular to the surface are most strongly enhanced.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Bonding Characterization

Table 2: Predicted Characteristic FT-IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C-H (Cyclohexyl & Methyl)Stretching2850 - 3000
SO₂Asymmetric Stretching1320 - 1360
SO₂Symmetric Stretching1140 - 1180
S-NStretching900 - 950
C-NStretching1000 - 1250
Cyclohexyl CH₂Bending (Scissoring)~1450

The precise positions of these bands can be influenced by the molecule's conformation and intermolecular interactions. For instance, hydrogen bonding (if applicable in a particular state or mixture) could lead to a broadening and shifting of the relevant vibrational bands.

High-Resolution Mass Spectrometry for Structural Confirmation of Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound and its potential derivatives, HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of their molecular formulas.

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation of sulfonamides is known to proceed through several pathways. nih.gov For this compound, key expected fragmentation pathways would include:

Cleavage of the S-N bond: This would lead to the formation of ions corresponding to the cyclohexylmethylsulfonyl moiety and the N-methylaminyl radical or cation.

Loss of the cyclohexyl group: Fragmentation could involve the loss of the C₆H₁₁ radical, leading to a prominent fragment ion.

Rearrangements and loss of SO₂: A common fragmentation pathway for some sulfonamides involves the elimination of sulfur dioxide. nih.gov

By analyzing the masses of the fragment ions with high resolution, the structural connectivity of the parent molecule and its derivatives can be confidently established.

Computational and Theoretical Chemistry Studies on 1 Cyclohexyl N Methylmethanesulfonamide and Its Interactions

De Novo Molecular Design Methodologies Leveraging the 1-Cyclohexyl-N-methylmethanesulfonamide Scaffold

De novo molecular design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from the ground up. This approach is particularly valuable in drug discovery for exploring new chemical space and creating innovative drug candidates. The this compound scaffold, with its distinct combination of a flexible cyclohexyl ring, a sulfonamide linker, and a methyl group, presents a unique starting point for the generation of new bioactive molecules. Computational methodologies can leverage this scaffold to design novel compounds with potentially improved potency, selectivity, and pharmacokinetic profiles.

The core principle of de novo design involves using algorithms to build molecules piece by piece, either by assembling fragments or by growing a structure from a starting seed within the active site of a biological target. The this compound structure can be utilized in several ways within this framework. It can serve as a foundational scaffold upon which new functional groups are added, or its constituent parts—the cyclohexyl ring and the N-methylmethanesulfonamide group—can be used as building blocks in fragment-based design approaches.

One prominent application of de novo design is in the development of enzyme inhibitors, such as those targeting kinases and carbonic anhydrases. For instance, ligand-based de novo design software has been successfully employed to generate novel arylsulfonamide inhibitors of Aurora A kinase, a validated cancer target. rsc.orgresearchgate.net In such a process, a known inhibitor can be used as a template to generate new ideas. A hypothetical application could involve using a known kinase inhibitor containing a cyclohexyl-sulfonamide moiety to guide the generation of novel derivatives based on the this compound scaffold.

Structure-based de novo design, on the other hand, utilizes the three-dimensional structure of the target protein. Algorithms can "grow" a molecule within the binding pocket, optimizing its interactions with key amino acid residues. The cyclohexyl group of the this compound scaffold can be particularly effective in occupying hydrophobic pockets within an enzyme's active site, while the sulfonamide group can form crucial hydrogen bonds. For example, in the design of carbonic anhydrase inhibitors, the sulfonamide moiety is a well-established zinc-binding group, and de novo methods could be used to explore different substitutions on the cyclohexyl ring to enhance binding affinity and selectivity for specific isoforms. nih.govnih.gov

Various computational tools and algorithms are available for de novo design. Programs like AutoDock and Molegro Virtual Docker can be used not only for docking studies but also have functionalities that can aid in the design of new molecules by identifying favorable interaction sites within a protein's active site. researchgate.net More advanced platforms employ sophisticated algorithms, including genetic algorithms and machine learning, to explore vast chemical spaces and generate diverse and novel molecular structures. These methods can be constrained to include the this compound scaffold or its key fragments, ensuring that the generated molecules are synthetically accessible and possess desirable drug-like properties.

The following table provides an overview of how different de novo design strategies could theoretically be applied to the this compound scaffold for the discovery of novel inhibitors.

De Novo Design StrategyApplication to this compound ScaffoldPotential Molecular TargetsKey Advantages
Fragment-Based Design The cyclohexyl ring and the N-methylmethanesulfonamide moiety are used as individual fragments to be linked with other chemical building blocks within a target's active site.Kinases, Proteases, Carbonic AnhydrasesAllows for the exploration of a wide range of chemical diversity by combining different fragments.
Structure-Based Growing The this compound scaffold is placed in the active site of a target protein, and algorithms add new functional groups to optimize interactions.Kinases, Carbonic AnhydrasesGenerates molecules that are tailored to the specific geometry and chemical environment of the target's binding pocket.
Ligand-Based Design A known bioactive molecule with a similar scaffold is used as a template to generate new molecules with improved properties.Various enzymes and receptorsCan be used when the 3D structure of the target is unknown; focuses on optimizing known pharmacophoric features.
Scaffold Hopping The core scaffold is replaced with a different chemical moiety that maintains the same spatial arrangement of key functional groups, potentially leading to novel intellectual property.Kinases, G-protein coupled receptorsCan lead to the discovery of entirely new chemical classes of inhibitors with improved properties.

The subsequent table outlines hypothetical research findings from such de novo design studies, illustrating the potential for discovering novel drug candidates.

Generated Compound SeriesTargetDesign MethodologyPredicted Affinity (IC50)Key Predicted Interactions
Cyclohexyl-sulfonamide-indolesAurora A KinaseFragment-Based Linking10-100 nMHydrophobic interactions from the cyclohexyl ring; hydrogen bonding from the sulfonamide and indole (B1671886) moieties.
N-aryl-cyclohexylmethanesulfonamidesCarbonic Anhydrase IXStructure-Based Growing5-50 nMZinc coordination by the sulfonamide; hydrophobic interactions from the cyclohexyl and aryl groups.
Fused-ring cyclohexyl-sulfonamidesCyclin-Dependent Kinase 2Ligand-Based Design20-200 nMEnhanced π-stacking interactions from the fused ring system; hydrogen bonding from the sulfonamide.

Molecular Interactions and Biochemical Mechanism Characterization in Vitro and in Silico

Identification and Characterization of Biological Targets

While direct enzymatic interaction studies for 1-cyclohexyl-N-methylmethanesulfonamide are not extensively documented in publicly available literature, research on related sulfonamide-containing molecules has identified interactions with key enzymes, including DNA methyltransferases (DNMTs). DNMT1, the most abundant of the three active DNMTs in mammals, is responsible for maintaining DNA methylation patterns during replication and is a crucial target in cancer therapy. nih.gov

A distinct sulfonamide compound, SW155246, was identified as an inhibitor of human DNMT1 through high-throughput screening. nih.gov Subsequent molecular modeling studies have provided a structural basis for its activity, highlighting the potential for this class of compounds to interact with DNMT1. nih.gov Furthermore, other non-nucleoside inhibitors containing sulfonamide moieties have been investigated for their ability to inhibit DNMT1, suggesting that the sulfonamide scaffold can be a valuable component in the design of new epigenetic drugs. For instance, naphthalene (B1677914) sulfonamide derivatives have demonstrated inhibitory activity against DNMT1. nih.gov The antitumor effects of some compounds have been linked to the downregulation of oncogenes such as DNMT1. bioworld.com

In the context of antiviral research, inhibitors of the alphavirus non-structural protein 2 (nsP2) helicase have been identified. While these are not direct analogs of this compound, some possess a cyclic sulfonamide structure. These compounds have been shown to have nanomolar antiviral activity against viruses like Chikungunya virus (CHIKV).

Table 1: Examples of Sulfonamide Derivatives and their Enzyme Interactions

Compound/Analog ClassEnzyme TargetKey Findings
SW155246DNMT1Identified as a human DNMT1 inhibitor through high-throughput screening. nih.gov
Naphthalene SulfonamidesDNMT1Demonstrated inhibitory activity against DNMT1. nih.gov
Cyclic Sulfonamide AnalogsnsP2 helicaseExhibit potent, noncompetitive, and allosteric inhibition of nsP2 helicase with antiviral activity.

Analogs of this compound have been identified as potent antagonists of the Neuropeptide Y (NPY) Y5 receptor, a target of interest for the treatment of obesity. One such analog, Lu AA33810 [N-[[trans-4-[(4,5-Dihydro nih.govbenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide], demonstrated high-affinity binding to cloned rat Y5 receptors with a reported inhibition constant (Ki) of 1.5 nM.

Another series of potent and selective small-molecule Y5 antagonists were developed from a 2,4-diaryl-1H-imidazole lead. By replacing an aryl ring with a cyclohexyl ring, a key structural feature of this compound, researchers were able to develop compounds with significantly improved pharmacokinetic profiles. One compound from this series displayed a high potency at the Y5 receptor with a Ki of 3 nM.

Currently, there is no publicly available research detailing the binding kinetics or affinity of this compound or its analogs for the Estrogen-Related Receptor 1 (ERR1).

Table 2: Binding Affinities of this compound Analogs for the Y5 Receptor

Compound/AnalogReceptor TargetBinding Affinity (Ki)
Lu AA33810Y5 Receptor1.5 nM
2-cyclohexyl-4-phenyl-1H-imidazole derivativeY5 Receptor3 nM

The modulation of protein-protein interactions (PPIs) is a significant area of drug discovery. ajwilsonresearch.com While specific studies on this compound are lacking, the broader class of sulfonamides has been explored in this context. For example, N-acyl-N-alkyl sulfonamides have been developed as small-molecule covalent inhibitors capable of suppressing protein-protein interactions within cellular environments. ajwilsonresearch.com The sulfonamide group, being a key pharmacophore, has been integrated into various molecular scaffolds to target the interfaces of interacting proteins. The FK506-binding protein 12 (FKBP12) is a model system used to study such interactions, where the sulfonamide motif is a preferred recognition element. nih.govchemrxiv.orgacs.orgresearchgate.net This suggests that the structural features of this compound could potentially be adapted for the modulation of specific PPIs.

Spectroscopic and Calorimetric Studies of Molecular Recognition Events

No published studies were identified that have employed Isothermal Titration Calorimetry (ITC) to investigate the thermodynamic parameters of this compound binding to a biological target. ITC is a powerful technique used to directly measure the heat released or absorbed during a binding event, providing key insights into the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Without such data, a thorough understanding of the thermodynamic forces driving the binding of this compound remains elusive.

Table 1: Hypothetical Isothermal Titration Calorimetry Data for this compound No experimental data is available. This table is for illustrative purposes only.

Parameter Value Units
Stoichiometry (n) N/A
Dissociation Constant (KD) N/A µM
Enthalpy Change (ΔH) N/A kcal/mol

Similarly, the scientific literature lacks any studies that have utilized Surface Plasmon Resonance (SPR) to analyze the binding kinetics of this compound. SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions, providing data on the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). The absence of SPR data means that the kinetics of how this compound associates with and dissociates from a potential target are unknown.

Table 2: Hypothetical Surface Plasmon Resonance Data for this compound No experimental data is available. This table is for illustrative purposes only.

Parameter Value Units
Association Rate Constant (kon) N/A M-1s-1
Dissociation Rate Constant (koff) N/A s-1

Investigation of Cellular Permeability and Subcellular Distribution in In Vitro Model Systems

There is a notable absence of research into the cellular permeability and subcellular distribution of this compound in in vitro models. Studies using cell-based assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, are fundamental for predicting a compound's ability to cross biological membranes and reach its intracellular target. Furthermore, no information is available regarding the subcellular localization of this compound, which would be critical for understanding its mechanism of action at a cellular level.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 Cyclohexyl N Methylmethanesulfonamide Derivatives

Rational Design and Synthesis of Analogs for Comprehensive SAR Exploration

The rational design of analogs is a cornerstone of medicinal chemistry, aimed at systematically probing the chemical space around a lead compound to optimize its biological activity and properties. For 1-cyclohexyl-N-methylmethanesulfonamide, a rational design strategy would involve the synthesis of a library of analogs with modifications at key positions. These positions include the cyclohexane (B81311) ring, the N-methyl group, and the methanesulfonyl moiety.

Table 1: Potential Analogs of this compound for SAR Studies

Modification SitePotential ModificationsRationale
Cyclohexane Ring Substitution with alkyl, aryl, hydroxyl, or halogen groups at various positions (e.g., 2, 3, 4-positions).To explore steric and electronic effects on receptor binding and to modulate lipophilicity.
N-Methyl Group Replacement with other alkyl groups (e.g., ethyl, propyl) or removal of the methyl group.To investigate the impact of the size and nature of the N-substituent on activity and metabolic stability.
Methanesulfonyl Moiety Alteration of the alkyl chain length (e.g., ethanesulfonyl, propanesulfonyl) or replacement with an arylsulfonyl group.To assess the influence of the sulfonamide group's electronic and steric properties on target engagement.

The synthesis of such analogs would likely follow established synthetic routes for sulfonamides, which typically involve the reaction of a sulfonyl chloride with an appropriate amine. The synthesis of N-substituted sulfonamides is a well-documented process in organic chemistry.

Analysis of Positional and Substituent Effects on Biological Activity and Potency

The biological activity and potency of this compound derivatives would be highly dependent on the nature and position of any substituents. For instance, the introduction of bulky substituents on the cyclohexane ring could sterically hinder the molecule's interaction with a biological target, leading to a decrease in potency. Conversely, the addition of a group capable of forming a key hydrogen bond or hydrophobic interaction could significantly enhance activity.

The electronic effects of substituents are also crucial. Electron-withdrawing or electron-donating groups on an aromatic ring, if one were introduced as a substituent, could modulate the pKa of the sulfonamide nitrogen, thereby influencing its ionization state and ability to interact with the target.

Without specific biological data, any analysis remains speculative. However, based on general SAR principles for other compound classes, it is reasonable to assume that both the position and the electronic nature of substituents would play a pivotal role in determining the biological profile of these derivatives.

Impact of Stereochemical Variations on Molecular Recognition and Efficacy

Chirality and stereochemistry are fundamental to the interaction of small molecules with biological macromolecules, which are themselves chiral. nih.gov The cyclohexane ring in this compound can exist in different conformations, and substitution on the ring can introduce chiral centers. The spatial arrangement of atoms in different stereoisomers can lead to significant differences in their ability to bind to a target, a phenomenon known as stereoselectivity. biomedgrid.com

For example, if the cyclohexane ring were substituted, cis- and trans-isomers would be possible. These diastereomers would have distinct three-dimensional shapes, and it is highly probable that one isomer would exhibit greater biological activity than the other due to a more favorable fit within the binding site of a receptor or enzyme. The specific stereochemical requirements for optimal activity would be dependent on the topology of the biological target. The creation and biological evaluation of stereoisomer libraries are crucial for understanding these relationships. nih.gov

Correlation of Computed Molecular Descriptors with Observed Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

For a series of this compound analogs, a QSAR study would involve calculating a range of descriptors and then using statistical methods to build a model that correlates these descriptors with experimentally determined biological activity.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

Descriptor TypeExamplesInformation Provided
Topological Molecular Weight, Atom Count, Connectivity IndicesSize and branching of the molecule.
Electronic Dipole Moment, Partial ChargesDistribution of electrons within the molecule.
Hydrophobic LogP, Polar Surface Area (PSA)Lipophilicity and potential for membrane permeation.
3D/Steric Molecular Volume, Surface AreaThree-dimensional shape and bulk of the molecule.

A successful QSAR model could then be used to predict the biological activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.

Application of Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization Studies

In the process of drug discovery, it is not sufficient to simply increase the potency of a compound. It is also crucial to optimize its drug-like properties, such as solubility, permeability, and metabolic stability. Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. uniroma1.itwikipedia.orgsciforschenonline.org

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It helps in identifying smaller molecules that have a high binding affinity for their size.

Lipophilic Efficiency (LLE) is calculated as the pIC50 (or pEC50) minus the LogP of the compound. It provides a measure of the potency of a compound relative to its lipophilicity. High LLE values are generally desirable as they indicate that potency is not solely driven by increasing lipophilicity, which can often lead to undesirable properties. nih.gov

For the optimization of this compound derivatives, these metrics would be invaluable. By tracking LE and LLE during the analog synthesis and testing cycle, medicinal chemists could prioritize compounds that exhibit a good balance of potency and physicochemical properties, increasing the likelihood of identifying a successful drug candidate. nih.gov

Applications of 1 Cyclohexyl N Methylmethanesulfonamide in Advanced Chemical and Biological Research

As a Chemical Probe for Illuminating Biological Pathways and Protein Function

1-Cyclohexyl-N-methylmethanesulfonamide has proven to be an effective chemical probe for identifying and characterizing binding pockets in proteins of therapeutic interest. Its small size and simple chemical architecture allow it to explore and bind to cavities on protein surfaces, thereby illuminating potential sites for drug intervention.

One notable application is in the study of the PWWP domain of Hepatoma-derived growth factor-related protein 2 (HRP-2). The PWWP domain is responsible for recognizing and binding to methylated histones, an interaction crucial for epigenetic regulation. nih.goviucr.org Dysregulation of this process is implicated in various malignancies, including MLL-rearranged leukemia. nih.govresearchgate.net Through a crystallographic fragment screening campaign, this compound was identified as one of 68 fragment hits that bind to the H3K36me2/3 pocket of the HRP-2 PWWP domain. nih.govresearchgate.net This discovery provided a detailed pharmacophoric map of this critical pocket, offering insights into the key interactions necessary for molecular recognition and paving the way for the design of more potent and selective inhibitors.

Furthermore, this compound has been instrumental in probing the druggability of viral enzymes. In a large-scale crystallographic fragment screen targeting the RNA-dependent RNA polymerase (RdRp) of the Dengue virus (DENV), this compound was identified as a hit. nih.govacs.orgresearchgate.net The screening revealed multiple binding sites on the polymerase, including the active site and allosteric pockets. nih.govacs.orgresearchgate.net The binding of this fragment to the DENV RdRp provides a critical starting point for developing non-nucleoside inhibitors that could disrupt viral replication, offering a potential avenue for new antiviral therapies. nih.govacs.orgresearchgate.netbohrium.com

The identification of this compound as a binder to these diverse protein targets underscores its utility as a versatile chemical probe for exploring protein function and identifying novel therapeutic targets.

Development as an In Vitro Tool Compound for Target Validation and Functional Assays

The validation of a protein as a viable drug target is a critical step in the drug discovery pipeline. Tool compounds, which are molecules that can selectively bind to and modulate the function of a target protein, are essential for this process. While this compound itself is a low-affinity fragment, its confirmed binding to specific protein targets through crystallographic studies establishes it as a foundational tool for target validation.

Its interaction with the Dengue virus RNA-dependent RNA polymerase (RdRp) serves as a prime example. The identification of this fragment binding to the polymerase validates the accessibility of certain pockets for small molecule intervention. nih.govacs.orgresearchgate.net This structural information is invaluable for designing functional assays to further probe the enzyme's activity. For instance, the binding mode of this compound can guide the development of higher-affinity compounds that could be used in enzymatic assays to quantify the inhibition of RNA synthesis. Such assays are crucial for confirming that targeting a specific pocket on the RdRp leads to a desired biological outcome, namely the cessation of viral replication.

Similarly, its binding to the HRP-2 PWWP domain provides a starting point for developing more potent ligands that can be used in in vitro assays to study the role of this domain in chromatin binding and gene regulation. These tool compounds can help to dissect the biological consequences of inhibiting the HRP-2 PWWP-histone interaction, thereby validating it as a therapeutic strategy for diseases like cancer.

Contribution to Scaffold Development and Optimization in Medicinal Chemistry Programs

The sulfonamide group is a well-established pharmacophore in medicinal chemistry, present in a wide array of approved drugs. ajchem-b.comnih.govresearchgate.net The simple structure of this compound, combining a sulfonamide core with a cyclohexyl group, makes it an attractive starting point for scaffold development and optimization.

In the context of the HRP-2 PWWP domain project, the initial fragment hit of this compound served as a blueprint for structure-guided design. nih.gov Medicinal chemists utilized the crystallographic data to elaborate on this simple scaffold, adding functional groups to enhance binding affinity and selectivity. nih.gov This process, known as fragment expansion, led to the development of more complex and potent compound series. nih.gov The optimization efforts focused on improving interactions within the binding pocket, such as hydrogen bonding and hydrophobic contacts, ultimately leading to compounds with significantly improved potency. acs.org

The general principles of sulfonamide chemistry allow for diverse modifications. The nitrogen and sulfur atoms of the sulfonamide group can be substituted with various chemical moieties to modulate physicochemical properties and target engagement. This chemical tractability is a significant advantage in medicinal chemistry, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The cyclohexyl group also offers opportunities for modification to explore different regions of the binding pocket.

Utility in Fragment-Based Drug Discovery and Lead Generation Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, particularly for challenging drug targets. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein. These low-affinity hits are then optimized into more potent lead molecules.

This compound is a quintessential example of a successful fragment in FBDD campaigns. Its identification as a binder to the HRP-2 PWWP domain, the Dengue virus RdRp, and the SARS-CoV-2 NSP14 protein showcases its utility in this approach. nih.govnih.govacs.orgresearchgate.netrcsb.orgpdbj.org

The key advantages of using fragments like this compound include:

Higher Hit Rates: Fragment libraries can more efficiently sample chemical space compared to larger, more complex molecules, often resulting in higher hit rates in screening campaigns.

Efficient Binding: Fragments tend to have more efficient binding, meaning they form high-quality interactions with the target protein relative to their small size.

Tractability for Optimization: The simplicity of fragment hits provides a clear path for chemical elaboration and optimization into lead compounds with improved pharmacological properties.

The crystallographic data obtained from the complexes of this compound with its target proteins provide a detailed, three-dimensional roadmap for lead generation. This structural information allows for a rational, structure-based design approach, which is often more efficient than traditional high-throughput screening methods.

Below is a table summarizing the crystallographic screening hits for this compound:

Target ProteinPDB IDOrganismTherapeutic Area
HRP-2 PWWP domain7HH7Homo sapiensCancer, Epigenetics
SARS-CoV-2 NSP145SLASevere acute respiratory syndrome coronavirus 2Infectious Disease
Dengue virus NS5 RNA-dependent RNA polymerase7HKLDengue virusInfectious Disease

Role in Mechanistic Enzymology Studies to Understand Reaction Catalysis

Mechanistic enzymology aims to elucidate the precise molecular steps involved in enzyme-catalyzed reactions. Small molecule probes that bind to an enzyme's active site or allosteric sites can be powerful tools in these studies. While detailed mechanistic studies involving this compound are not yet extensively published, its binding to the active site and other functional sites of enzymes like the Dengue virus RdRp provides a strong foundation for such investigations.

By serving as a molecular ruler, the crystal structure of this compound bound to the polymerase can help to map the dimensions and chemical environment of the binding pocket. This information is critical for understanding how the natural substrates, nucleoside triphosphates, bind and are positioned for catalysis.

Furthermore, by observing how the binding of this fragment affects the enzyme's conformation, researchers can gain insights into the dynamic changes that occur during the catalytic cycle. Derivatives of this fragment could be synthesized with spectroscopic labels to probe conformational changes in solution. These studies, combining structural biology with biophysical and kinetic methods, are essential for a complete understanding of enzyme mechanism and for the rational design of effective enzyme inhibitors.

Q & A

Q. What QSAR approaches optimize the bioactivity profile of this compound derivatives?

  • Methodological Answer : Build 3D-QSAR models (CoMFA/CoMSIA) using analogs with known IC₅₀ values. Modify substituents at positions predicted to enhance electrostatic interactions (e.g., para-substituted aryl groups). Validate with synthesis and testing of top virtual hits. Prioritize derivatives with ClogP <3 and polar surface area <90 Ų .

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